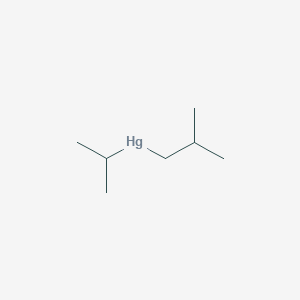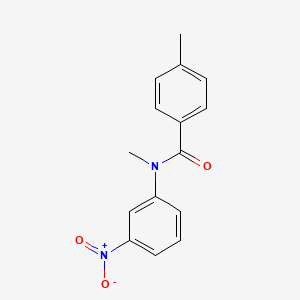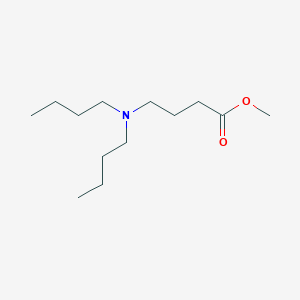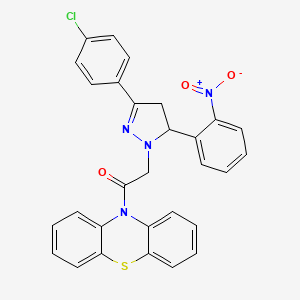
(2-Methylpropyl)(propan-2-yl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylpropyl)(propan-2-yl)mercury is an organomercury compound characterized by the presence of two alkyl groups attached to a mercury atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpropyl)(propan-2-yl)mercury typically involves the reaction of mercury salts with organometallic reagents. One common method is the reaction of mercury(II) chloride with isobutylmagnesium bromide and isopropylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (2-Methylpropyl)(propan-2-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and corresponding alkyl derivatives.
Reduction: Reduction reactions can convert the compound back to elemental mercury and alkyl groups.
Substitution: The mercury atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Mercury oxides and alkyl derivatives.
Reduction: Elemental mercury and alkyl groups.
Substitution: Various organomercury compounds with different functional groups.
Aplicaciones Científicas De Investigación
(2-Methylpropyl)(propan-2-yl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Methylpropyl)(propan-2-yl)mercury involves its interaction with cellular components. The mercury atom can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymatic activity and cellular processes. The compound may also generate reactive oxygen species, contributing to oxidative stress and cellular damage.
Comparación Con Compuestos Similares
Methylmercury: Known for its neurotoxic effects and environmental impact.
Ethylmercury: Used in vaccines as a preservative (thimerosal).
Phenylmercury: Employed as a fungicide and antiseptic.
Uniqueness: (2-Methylpropyl)(propan-2-yl)mercury is unique due to its specific alkyl groups, which influence its chemical reactivity and biological interactions. Compared to other organomercury compounds, it may exhibit distinct toxicological profiles and applications.
Propiedades
Número CAS |
78226-14-9 |
|---|---|
Fórmula molecular |
C7H16Hg |
Peso molecular |
300.79 g/mol |
Nombre IUPAC |
2-methylpropyl(propan-2-yl)mercury |
InChI |
InChI=1S/C4H9.C3H7.Hg/c1-4(2)3;1-3-2;/h4H,1H2,2-3H3;3H,1-2H3; |
Clave InChI |
BUMNHEGYFAVCIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C[Hg]C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14452256.png)


![{2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14452277.png)
